

# Methyl 4-amino-3-bromobenzoate structure

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## Compound of Interest

Compound Name: **Methyl 4-amino-3-bromobenzoate**

Cat. No.: **B025733**

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An In-depth Technical Guide to **Methyl 4-amino-3-bromobenzoate**: Synthesis, Characterization, and Applications

## Introduction

**Methyl 4-amino-3-bromobenzoate** is a substituted aromatic compound belonging to the family of aminobenzoic acid esters. Its structure, featuring an amino group, a bromine atom, and a methyl ester on a benzene ring, makes it a highly versatile and valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications, positioning this molecule as a key building block in the development of complex organic molecules. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its structure, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its current and potential applications, particularly in the pharmaceutical industry.

## Molecular Structure and Physicochemical Properties

The chemical identity and physical characteristics of a compound are fundamental to its application in research and synthesis. **Methyl 4-amino-3-bromobenzoate** is formally known by its IUPAC name, **methyl 4-amino-3-bromobenzoate**.<sup>[1]</sup> Its structure is characterized by a benzene ring substituted at position 1 with a methoxycarbonyl group (-COOCH<sub>3</sub>), at position 4 with an amino group (-NH<sub>2</sub>), and at position 3 with a bromine atom (-Br).

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	methyl 4-amino-3-bromobenzoate	<a href="#">[1]</a>
CAS Number	106896-49-5	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	230.06 g/mol	<a href="#">[2]</a>
Appearance	Brown crystalline powder	<a href="#">[3]</a>
Melting Point	105-109 °C	<a href="#">[2]</a> <a href="#">[3]</a>
SMILES	COC(=O)C1=CC(=C(C=C1)N)Br	<a href="#">[1]</a>
InChI Key	AIUWAOALZYWQBX-UHFFFAOYSA-N	<a href="#">[2]</a>

## Synthesis Protocol: Electrophilic Bromination of Methyl 4-aminobenzoate

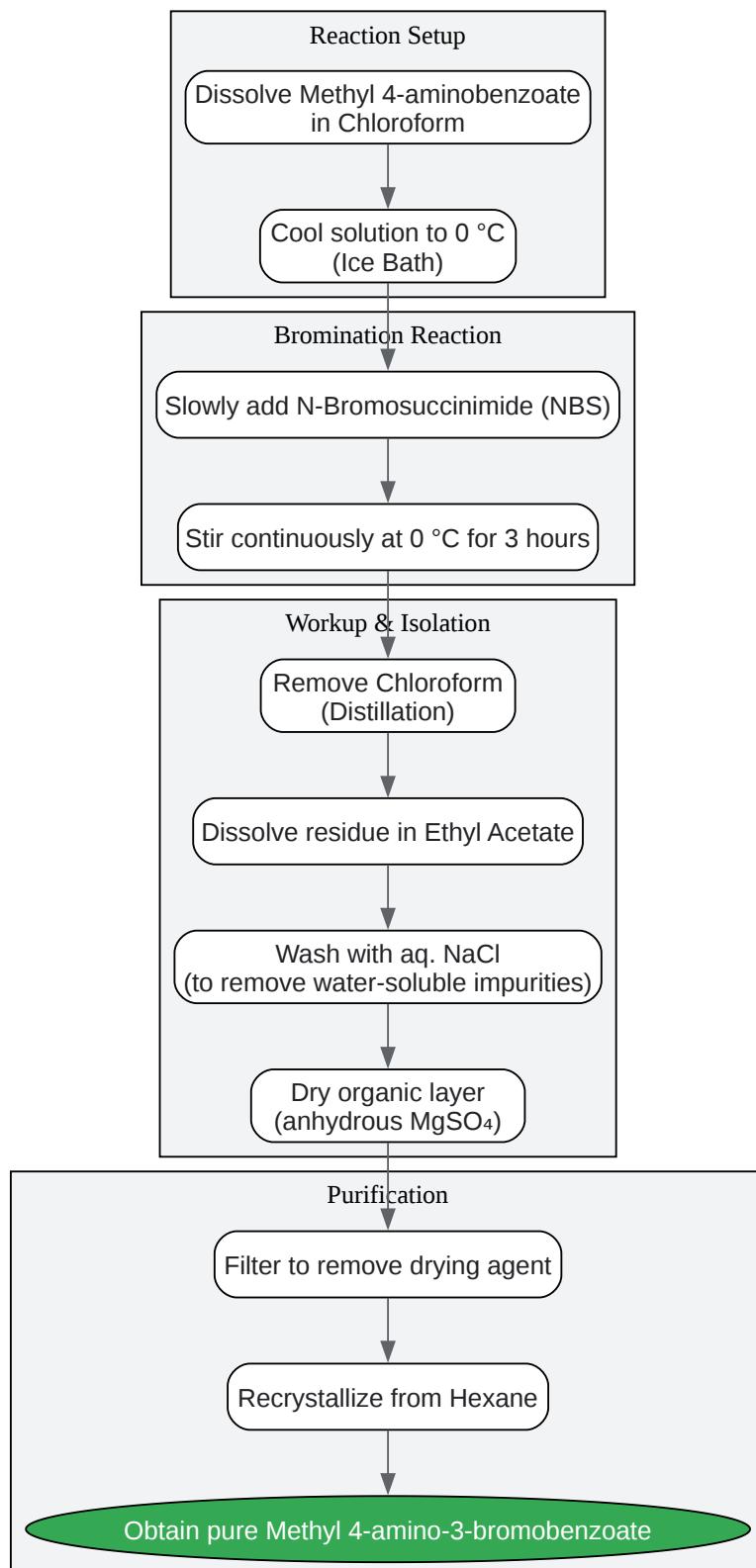
The synthesis of **Methyl 4-amino-3-bromobenzoate** is most commonly achieved through the electrophilic aromatic substitution of Methyl 4-aminobenzoate. This method is efficient, high-yielding, and relies on well-understood reaction mechanisms.

## Principle and Rationale

The core of this synthesis is the bromination of an activated aromatic ring. The amino (-NH<sub>2</sub>) group of the starting material, Methyl 4-aminobenzoate, is a strong activating group and is ortho-, para- directing. Since the para position is already occupied by the methyl ester group, the incoming electrophile (Br<sup>+</sup>) is directed to one of the ortho positions.

- Choice of Starting Material: Methyl 4-aminobenzoate is an ideal precursor.[\[3\]](#) The amino group strongly activates the ring towards electrophilic substitution, allowing the reaction to proceed under mild conditions.

- Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent.<sup>[3]</sup> It is a convenient and safer source of electrophilic bromine compared to liquid bromine ( $\text{Br}_2$ ). In the presence of an acid catalyst or under polar conditions, NBS generates the  $\text{Br}^+$  electrophile required for the substitution reaction.
- Choice of Solvent: Chloroform is used as the solvent.<sup>[3]</sup> It is relatively non-polar and effectively dissolves the starting material, but it does not react with the brominating agent. The reaction is performed at 0 °C to control the reactivity and prevent potential side reactions, such as di-bromination.

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*Caption: Synthesis workflow for **Methyl 4-amino-3-bromobenzoate**.*

## Detailed Step-by-Step Protocol

This protocol is adapted from a standard procedure for the preparation of **Methyl 4-amino-3-bromobenzoate**.<sup>[3]</sup>

- Reaction Setup: Dissolve Methyl 4-aminobenzoate (17 g, 0.1 mol) in chloroform (250 mL) in a suitable reaction flask.
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Reagent: While maintaining the temperature at 0 °C, slowly add N-bromosuccinimide (20 g, 0.1 mol) to the stirred solution.
- Reaction: Continue stirring the reaction mixture at 0 °C for 3 hours.
- Solvent Removal: After the reaction is complete, remove the chloroform by distillation.
- Workup: Add ethyl acetate (100 mL) to the resulting residue to dissolve it. Wash the ethyl acetate solution with an aqueous sodium chloride solution (brine) to remove any water-soluble impurities.
- Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Purification: Filter the mixture to remove the magnesium sulfate. The crude product is then purified by recrystallization from hexane to yield the final product, **Methyl 4-amino-3-bromobenzoate**. The reported yield for this procedure is approximately 93% (24.3 g).<sup>[3]</sup>

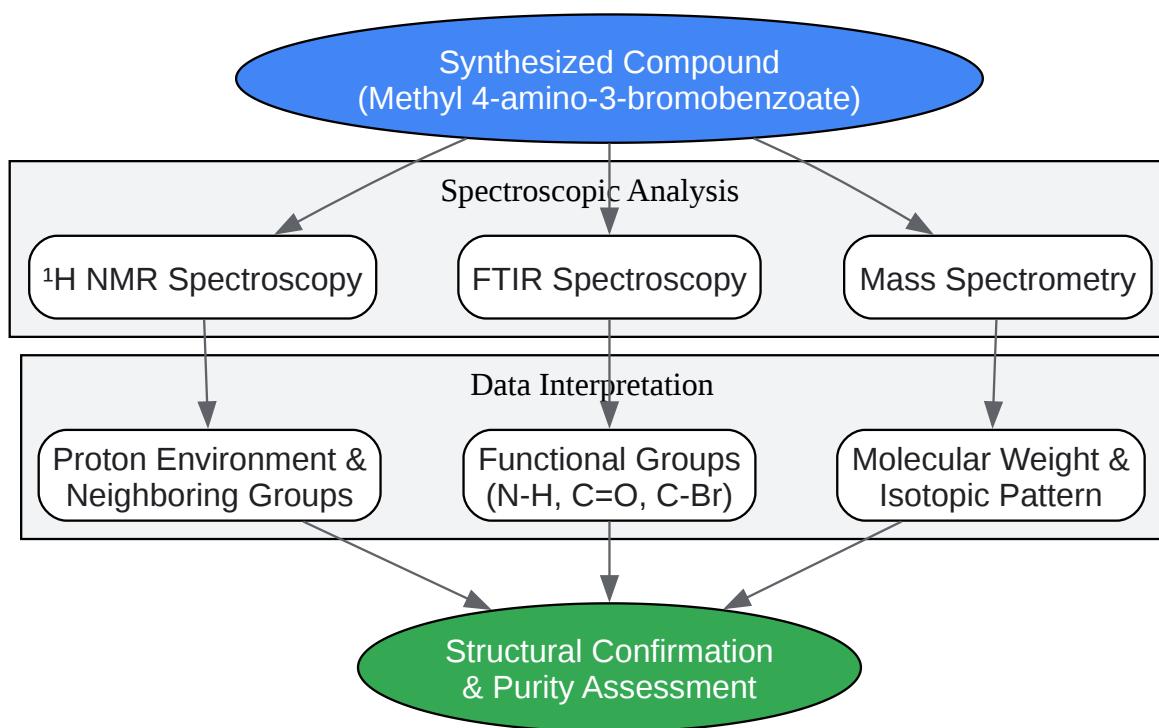
## Safety Precautions

- GHS Hazards: **Methyl 4-amino-3-bromobenzoate** is classified as toxic if swallowed and causes serious eye irritation.<sup>[1][4][5]</sup>
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.<sup>[5]</sup>
- Handling: Handle N-bromosuccinimide and chloroform in a well-ventilated fume hood. Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. NBS is an irritant.

- Storage: Store the final product under an inert gas (nitrogen or argon) at 2–8 °C.[3]

## Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product is a critical step. This is achieved through a combination of spectroscopic techniques.



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## Sources

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